HDAC1 Inhibitory Potential: Class-Level Inference from Coumarin-Amide Series
No direct HDAC1 inhibition data are available for N-(2,4-dichlorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide. However, a closely related structural class of coumarin-based amides has demonstrated HDAC1 inhibitory activity, with the most potent analog (5k) achieving an IC50 of 1.00 µM against ACHN cells and GI50 values of 0.294–0.264 µM against MOLT-4 and LOX-IMVI lines [1]. This provides a class-level benchmark, but the absence of data for the specific 2,4-dichlorophenyl substitution precludes any direct potency or selectivity ranking.
| Evidence Dimension | HDAC1 inhibitory activity (cell-based) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 5k (coumarin-amide analog): IC50 = 1.00 µM (ACHN); GI50 = 0.294 µM (MOLT-4), 0.264 µM (LOX-IMVI) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative data |
| Conditions | HDAC1 inhibition assay in ACHN cells; NCI 60-cell five-dose screen (Tasneem et al., 2023) |
Why This Matters
Without target-specific IC50 data, no evidence-based claim of HDAC1 potency or selectivity can be made for this compound.
- [1] Tasneem S, et al. Synthesis and HDAC1 inhibitory activity of a novel series of coumarin-based amide derivatives for treatment of cancer. Future Med Chem. 2023. PMID: 37732405. View Source
